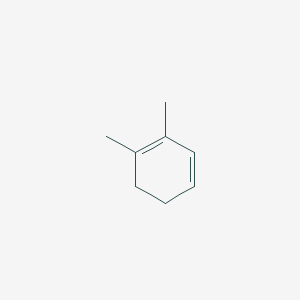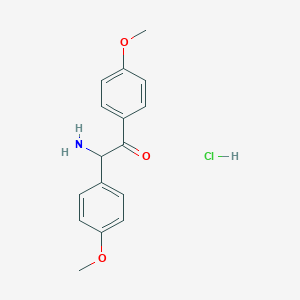
1-Methoxyiminoindan-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyiminoindan-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indan ring system, which is further modified by a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indan ring system, which can be derived from commercially available starting materials.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a series of reactions, including the use of boron reagents such as boronic esters or boron trifluoride.
Methoxyimino Group Addition: The methoxyimino group is added to the indan ring system through a reaction with methoxyamine hydrochloride under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methoxyiminoindan-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The methoxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxyiminoindan-5-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methoxyiminoindan-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and enzyme inhibition . The methoxyimino group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
1-Methoxyiminoindan-5-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane . While these compounds share the boronic acid functional group, this compound is unique due to its indan ring system and methoxyimino group, which confer distinct reactivity and selectivity. Similar compounds include:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reducing agent and in hydroboration reactions.
Benzoxaborole: Known for its applications in medicinal chemistry, particularly as an antifungal agent.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
(1-methoxyimino-2,3-dihydroinden-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3 |
Clave InChI |
UVWBADYWXYEXEE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(RS)-N-Acetyl-[b-(2-pyridyl)]alanine](/img/structure/B8604983.png)



![2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)
![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)





